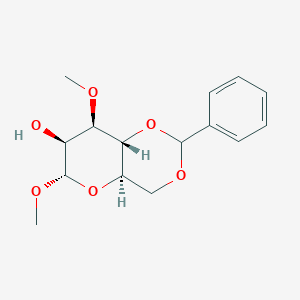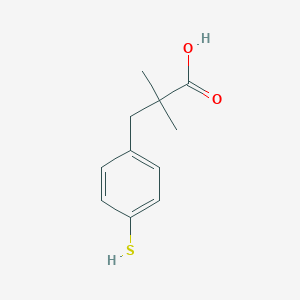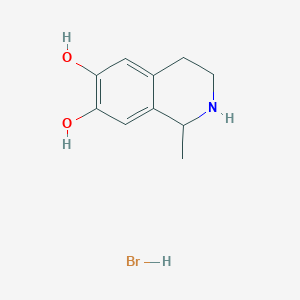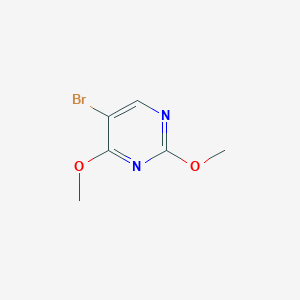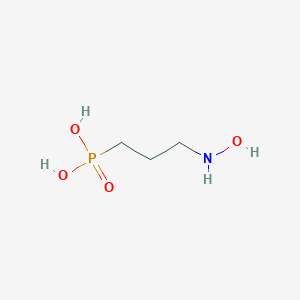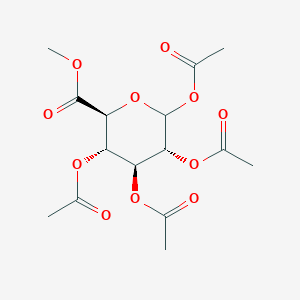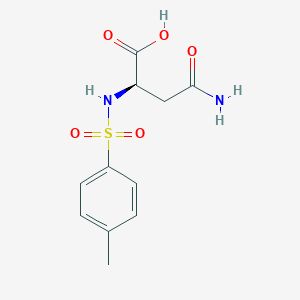
Tosyl-D-asparagine
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Asparagine plays a critical role in biological systems as one of the amino acids involved in protein synthesis. Its derivative, "Tosyl-D-asparagine," involves the tosylation of the amine group on asparagine, which modifies its chemical and physical properties and affects its reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of asparagine derivatives, including tosylated forms, often involves complex organic synthesis pathways. For instance, Miyoshi et al. (1969) described the synthesis of optically active α-tosylamino-β-propiolactone from N-tosyl-L-asparagine, showcasing the intricate steps required to modify asparagine's structure (Miyoshi et al., 1969).
Molecular Structure Analysis
X-ray analyses and molecular dynamics studies have provided insights into the molecular structure of asparagine derivatives. Delbaere (1974) examined the crystal structures of asparagine-linked compounds, revealing the conformational aspects of the glucose-asparagine linkage, which could be relevant to understanding tosyl-D-asparagine's structure (Delbaere, 1974).
Chemical Reactions and Properties
Research on the chemical reactions involving asparagine and its derivatives often focuses on their reactivity and the formation of complex molecules. Spinola and Jeanloz (1970) synthesized asparagine derivatives as intermediates in glycopeptide synthesis, highlighting the reactive nature of these compounds and their potential for forming bonds with other molecules (Spinola & Jeanloz, 1970).
Physical Properties Analysis
The physical properties of asparagine derivatives can be influenced by their molecular structure and the presence of functional groups such as the tosyl group. Research by Menabue et al. (1989) on the coordination properties of tosylated amino acids highlights how modifications like tosylation can affect a compound's physical characteristics, including solubility and thermal stability (Menabue et al., 1989).
科研应用
Biological Roles and Applications of Asparagine-Based Compounds Tosyl-D-asparagine is closely related to asparagine-based compounds, which are extensively studied for their biological significance and applications. Asparagine, a key amino acid, plays a vital role in various metabolic processes and is notably used in treating acute lymphoblastic leukemia (ALL) due to its ability to inhibit protein biosynthesis in lymphoblasts. Different isozymes of enzymes like L-asparaginase have been isolated from a range of organisms and are known for their critical roles in cancer treatment and other therapeutic applications (Batool, Makky, Jalal, & Yusoff, 2016).
Coordination Properties in Chemistry The influence of the tosyl group, as in Tosyl-D-asparagine, on coordination properties is a subject of research, particularly in the context of metal ion interactions. Studies have explored how the 4-toluenesulphonyl group affects the coordination behavior of compounds like Tosyl-D-asparagine with metal ions like copper(II). These interactions are crucial in understanding the complex formation and stability, which are fundamental in various chemical and biochemical applications (Menabue, Saladini, & Morini, 1989).
Novel Applications in Polymer Science In the field of polymer science, Tosyl-D-asparagine related compounds have led to significant advancements. For instance, novel amphiphilic graft copolymers composed of poly(asparagine) and poly(caprolactone) have been synthesized. These copolymers form micelle-like aggregates in aqueous solutions, indicating potential applications in drug delivery systems and nanotechnology. The synthesis and self-aggregation properties of these polymers represent a significant step forward in the development of biodegradable and biocompatible materials (Jeong, Kang, Yang, & Kim, 2003).
Safety And Hazards
While specific safety and hazards information for Tosyl-D-asparagine was not found, asparagine is generally considered safe. However, it’s always important to handle biochemicals following appropriate safety guidelines12.
未来方向
Recent research suggests that asparagine and its associated enzymes could be targeted for cancer treatment131415. The development of new asparaginase variants and drug combinations could expand its clinical applicability15.
Please note that this information is based on the most recent data available and may not be exhaustive. Always refer to the most recent and relevant scientific literature for comprehensive and up-to-date information.
性质
IUPAC Name |
(2R)-4-amino-2-[(4-methylphenyl)sulfonylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-7-2-4-8(5-3-7)19(17,18)13-9(11(15)16)6-10(12)14/h2-5,9,13H,6H2,1H3,(H2,12,14)(H,15,16)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCCSZRICJFBSI-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tosyl-D-asparagine | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

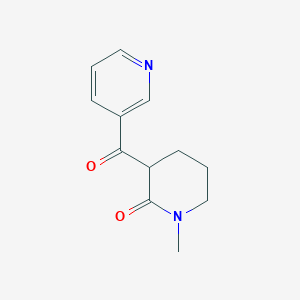


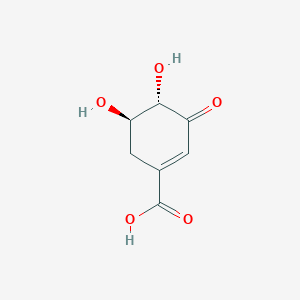
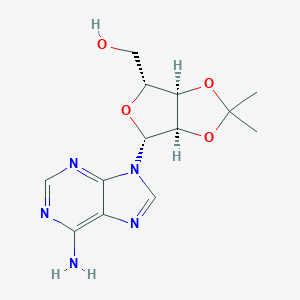
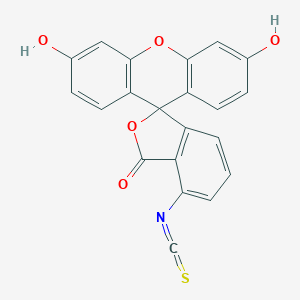
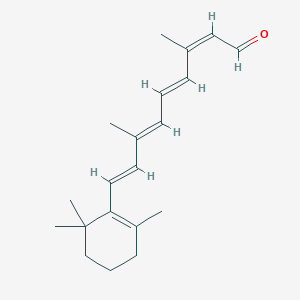
![N-[5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B14619.png)
